molecular formula C6H13NO2S B1611204 Penicillamine methyl ester CAS No. 29913-83-5

Penicillamine methyl ester

Cat. No.: B1611204
CAS No.: 29913-83-5
M. Wt: 163.24 g/mol
InChI Key: FIXGPNLTDAUQQF-BYPYZUCNSA-N
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Description

Penicillamine methyl ester (Pme) is a derivative of penicillamine (β,β-dimethylcysteine), where the carboxylic acid group is replaced by a methyl ester. Pme acts as a tetradentate ligand, coordinating metal ions through its NH₂, SH, and C=O groups, forming stable complexes with lanthanides and transition metals . It is utilized in diverse applications, including metal chelation therapy, peroxynitrite scavenging, and as a precursor in organic synthesis .

Preparation Methods

Esterification of Penicillamine

The most common and direct method for preparing penicillamine methyl ester is the esterification of penicillamine with methanol in the presence of an acid catalyst.

Process Overview:

  • Starting Material: Penicillamine (either natural or synthetic, including dl-penicillamine)
  • Reagents: Methanol (anhydrous), acid catalyst (commonly sulfuric acid or hydrogen chloride)
  • Conditions: Reflux under anhydrous conditions for extended periods (typically 40–45 hours)
  • Workup: Removal of water formed during the reaction, neutralization, extraction, and purification by recrystallization or distillation

Reaction:

$$
\text{Penicillamine} + \text{Methanol} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4 \text{ or HCl}} \text{this compound} + \text{Water}
$$

This method is scalable for industrial production, where temperature, stirring, and solvent removal are carefully controlled to maximize yield and purity.

Preparation of this compound Hydrochloride Intermediate

A key intermediate in the synthesis is the this compound hydrochloride, which is crystalline and easier to handle.

Synthesis Steps:

  • Dissolve penicillamine hydrochloride in absolute methanol saturated with anhydrous hydrogen chloride.
  • Reflux the mixture for 40 hours.
  • Concentrate the solution and induce crystallization by adding anhydrous ether.
  • Collect and dry the crystalline ester hydrochloride.

Conversion to Free Ester:

  • Dissolve the ester hydrochloride in water.
  • Neutralize with sodium bicarbonate.
  • Extract the free ester with chloroform.
  • Dry over anhydrous sodium sulfate.
  • Remove solvent under reduced pressure to obtain this compound.

This method yields crystalline methyl ester hydrochloride with melting points reported around 163–168 °C (with decomposition), indicating good purity.

Condensation with Oxazolone Derivatives

Another method involves condensation of this compound with 2-substituted oxazolone derivatives to form penicillenate esters, which are chemically related compounds.

Key Reaction:

  • Equimolecular quantities of d-penicillamine methyl ester are condensed with 2-benzyl-4-methoxymethylene-5(4)-oxazolone.
  • The reaction is carried out in organic solvents such as toluene or benzene.
  • Water or alcohol formed during the reaction is continuously removed to drive the reaction forward.
  • The product is recovered by standard isolation techniques.

This method allows the synthesis of various penicillenate esters by varying the oxazolone substituents and is useful for preparing intermediates for further chemical transformations.

Synthetic Routes from Penicillin Degradation or dl-Valine

Penicillamine itself can be prepared synthetically from penicillin degradation or from dl-valine via intermediates such as 2-methyl-4-isopropylidene-5(4)-oxazolone. These routes provide the penicillamine starting material for subsequent esterification.

  • Penicillamine is obtained by hydrolyzing penicillin with hot dilute mineral acid.
  • Alternatively, synthetic dl-penicillamine is prepared via acetylation, oxazolone formation, and hydrogen sulfide treatment.
  • The penicillamine is then esterified as described above.

These methods ensure a steady supply of penicillamine for methyl ester preparation.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents/Conditions Key Intermediate/Product Yield & Purity Indicators References
Acid-catalyzed Esterification Penicillamine Methanol, H2SO4 or HCl, reflux 40–45 h This compound High yield; purity confirmed by melting pt
Ester Hydrochloride Formation Penicillamine hydrochloride Absolute methanol saturated with HCl, reflux This compound hydrochloride Crystalline, mp 163–168 °C (decomp.)
Condensation with Oxazolone This compound 2-Benzyl-4-methoxymethylene-5(4)-oxazolone, toluene, remove water/alcohol Penicillenate esters Variable yields; intermediate for further synthesis
Synthetic Penicillamine Routes Penicillin or dl-valine Acid hydrolysis or multi-step synthesis Penicillamine Provides starting material for esterification

Analytical and Purification Techniques

  • Purification: Recrystallization from ethyl acetate or ether; distillation under reduced pressure.
  • Characterization: Melting point determination, typically 163–168 °C for methyl ester hydrochloride.
  • Extraction: Use of chloroform and drying agents like anhydrous sodium sulfate.
  • Yield Optimization: Removal of water or alcohol formed during esterification or condensation reactions is critical to drive the reaction to completion.

Summary of Key Research Findings

  • The esterification of penicillamine with methanol under acidic conditions is the most straightforward and industrially viable method.
  • Formation of this compound hydrochloride as an isolable intermediate facilitates handling and purification.
  • Condensation reactions with oxazolone derivatives expand the chemical utility of this compound for synthesizing related compounds.
  • Synthetic routes to penicillamine from penicillin degradation or dl-valine ensure availability of the starting amino acid.
  • Reaction parameters such as solvent choice (toluene, benzene), temperature, and removal of by-products significantly influence yield and purity.
  • Crystalline ester hydrochlorides exhibit distinct melting points, serving as quality control markers.

This detailed analysis consolidates the preparation methods of this compound from multiple authoritative patent documents and chemical literature, providing a comprehensive guide for researchers and industrial chemists engaged in the synthesis of this important compound.

Chemical Reactions Analysis

Esterification and Thioesterification

S-Methylation

In metabolic pathways, the thiol group undergoes methylation:

text
D-Penicillamine → S-Methyl-D-penicillamine Enzyme: Thiol methyltransferase (in vivo)[5]. Median urinary excretion (Parkinson’s patients): 177% higher than controls[5].

Hydrolysis Reactions

Acidic or basic conditions cleave the ester group, regenerating penicillamine:

text
Penicillamine methyl ester + HCl → Penicillamine hydrochloride Conditions: Reflux with concentrated HCl (overnight)[2]. Yield: 79% (hydrochloride salt); 81% after recrystallization[2].

Chelation and Coordination Chemistry

This compound forms stable complexes with lanthanides (Ln³⁺) via NH₂, SH, and carbonyl groups .

Table 1: Formation Constants (log β) of Ln³⁺ Complexes

Lanthanidelog β (ML)log β (ML₂)
La³⁺4.508.84
Gd³⁺4.759.21
Yb³⁺4.628.99

Key observations :

  • Stability constants increase with lanthanide atomic number.

  • Complexes decompose thermally to Ln₂(SO₄)₃ .

Metabolic Pathways

In humans, this compound undergoes:

  • S-Methylation : Major pathway mediated by thiol methyltransferase .

  • N-Acetylation and disulfide formation : Minor metabolic routes .

Table 2: Urinary Metabolite Levels (8-h collection)

PopulationS-Methyl-D-penicillamine (µmol)
Healthy controls12.4
Parkinson’s34.3
Motor Neurone38.1

Stability and Degradation

  • Thermal decomposition : Proceeds via four stages (25–800°C), forming Ln₂(SO₄)₃ as residue .

  • pH sensitivity : Optimal stability at pH 4–7; degradation accelerates in alkaline conditions .

Scientific Research Applications

Chemistry

Penicillamine methyl ester serves as a building block in organic synthesis. Its ability to act as a ligand in coordination chemistry facilitates the formation of metal complexes, which are essential in catalysis and material science.

Biology

Research indicates that this compound can modulate biological pathways due to its structural similarity to cysteine. Studies have shown that it can inhibit macrophage activity and reduce interleukin-1 (IL-1) levels, impacting immune responses and inflammation .

Medicine

The compound is primarily investigated for its therapeutic potential in treating conditions such as:

  • Wilson's Disease : this compound binds copper ions, promoting their excretion through urine, thereby reducing copper toxicity in affected individuals.
  • Cystinuria : Recent studies suggest that related compounds like L-cystine dimethyl ester (CDME), which share structural similarities with this compound, effectively inhibit cystine stone formation in animal models .

Case Study 1: Wilson's Disease Treatment

A clinical study demonstrated that patients treated with penicillamine experienced significant reductions in serum copper levels and improved liver function tests. The compound's efficacy was attributed to its chelating properties, facilitating copper elimination from the body.

Case Study 2: Cystinuria-Induced Urolithiasis

In a knockout mouse model of cystinuria, treatment with CDME showed a marked decrease in stone size compared to controls. This suggests that compounds related to this compound may offer new avenues for managing cystine stone formation without disrupting cystine metabolism .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing various drugs. Its role as a chelating agent extends to applications in detoxifying heavy metals from biological systems, making it valuable for developing treatments for heavy metal poisoning.

Mechanism of Action

Penicillamine methyl ester exerts its effects primarily through its thiol group, which can chelate metal ions and participate in redox reactions. The molecular targets include:

    Metal Ions: Chelates copper, lead, and mercury, facilitating their excretion from the body.

    Enzymes: Inhibits enzymes that require metal cofactors by binding to the metal ions.

    Proteins: Interacts with cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Chemical and Coordination Properties

Table 1: Key Chemical Properties

Compound Functional Groups Metal Coordination Sites Lipophilicity
Penicillamine -COOH, -SH, -NH₂ Tridentate (SH, NH₂, COO⁻) Low
Penicillamine methyl ester -COOCH₃, -SH, -NH₂ Tetradentate (SH, NH₂, C=O) High
Cysteine methyl ester -COOCH₃, -SH, -NH₂ Bidentate (SH, NH₂) Moderate
N-Acetylcysteine -COOH, -SH, -NHAc Bidentate (SH, COO⁻) Low
  • Coordination Stability : Pme forms 1:1 and 1:2 complexes with lanthanides (e.g., [Ln·Pme]²⁺), with stability constants influenced by ionic radii and pH . In contrast, penicillamine’s carboxylate group limits its coordination to fewer sites, reducing complex stability in neutral media .
  • Thermal Behavior : Lanthanide-Pme complexes decompose in four steps, forming Ln₂(SO₄)₃ as the final product, with activation energies inversely correlated with metal ionic radii . Similar complexes with cysteine methyl ester show less thermal stability due to simpler coordination modes .

Pharmacokinetics and Therapeutic Efficacy

Table 2: Pharmacological Comparison

Compound Blood-Brain Barrier Permeability Peroxynitrite Scavenging Efficacy Clinical Use
Penicillamine Low Moderate (via intravascular action) Wilson’s disease
This compound High Low (despite higher permeability) Experimental TBI models
Cysteine methyl ester Moderate High (similar to glutathione) Antioxidant studies
MEG (mercaptoethylguanidine) High High (comparable to Pme) Nitrosative stress inhibition
  • Neurological Applications: In traumatic brain injury (TBI) models, penicillamine showed superior neurological recovery despite lower brain permeability, suggesting intravascular peroxynitrite scavenging is critical .
  • Peroxynitrite Scavenging: Pme is less potent than methyl chlorogenate, which exhibits twice the scavenging capacity of authentic peroxynitrite . However, Pme outperforms non-esterified thiols like glutathione in certain redox environments .

Toxicity and Limitations

  • Penicillamine: Known for severe side effects, including neurotoxicity, likely due to redox interactions and metal depletion .
  • This compound: Limited toxicity data, but its ester group may reduce gastrointestinal irritation compared to penicillamine’s carboxylic acid .
  • Cysteine Derivatives : Lower toxicity profiles but less effective in metal chelation .

Biological Activity

Penicillamine methyl ester (Pme) is a derivative of penicillamine, a well-known chelating agent primarily used in the treatment of Wilson's disease and cystinuria. This article explores the biological activity of Pme, focusing on its mechanisms of action, pharmacokinetics, cellular effects, and potential therapeutic applications.

Overview

This compound is characterized by its ability to bind heavy metals, particularly copper, facilitating their excretion from the body. This property is crucial in treating conditions related to copper overload, such as Wilson's disease. The compound's structure includes an esterified carboxyl group, enhancing its solubility and bioavailability compared to its parent compound, penicillamine.

Target Interaction
Pme primarily targets copper ions in the body. It forms stable complexes with copper, which are then eliminated through urine. This chelation process is vital for patients suffering from Wilson's disease, where copper accumulation leads to significant organ damage.

Biochemical Pathways
The main biochemical pathway affected by Pme is copper metabolism. By binding to excess copper, Pme helps restore normal copper levels in the body. Additionally, it has been shown to inhibit macrophage activity and decrease interleukin-1 (IL-1) production, which may contribute to its anti-inflammatory effects.

Pharmacokinetics

Pme is absorbed rapidly but incompletely in the gastrointestinal tract (40-70%), with significant interindividual variability. Once absorbed, it is distributed throughout the body and primarily localized in the cytoplasm of cells where it interacts with various biomolecules.

Cellular Effects

Pme influences several cellular processes:

  • T-cell Activity : It has been observed to depress T-cell activity while sparing B-cell functions, suggesting a selective immunomodulatory effect.
  • Oxidative Stress Response : In vitro studies indicate that Pme can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells exposed to damaging agents like ionomycin and hydrogen peroxide .

Case Studies

  • Neurological Recovery Post-Injury
    A study demonstrated that Pme improved neurological recovery in mice after traumatic brain injury. The compound was administered intravenously and showed a dose-dependent improvement in grip strength, indicating its potential as a neuroprotective agent during acute brain injuries .
  • Spermatozoa Protection Against Oxidative Stress
    Research on human spermatozoa revealed that Pme reduced ROS levels and preserved mitochondrial membrane potential and motility under oxidative stress conditions. This suggests its potential application in reproductive medicine .

Data Tables

Parameter Value/Observation
Absorption Rate 40-70%
T-cell Activity Depression Significant reduction observed
Grip Score Improvement +112% at 1.0 mg/kg; +168% at 10.0 mg/kg
ROS Reduction in Spermatozoa Significant decrease noted

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of Penicillamine methyl ester?

The Taguchi method is a robust statistical approach for optimizing synthesis parameters. It employs orthogonal arrays to systematically evaluate variables such as catalyst type, concentration, molar ratios, and reaction temperature. For example, potassium hydroxide (1.5 wt%) at 60°C with a 1:6 oil/methanol molar ratio achieved a 96.7% yield of methyl esters. Analysis of variance (ANOVA) and signal-to-noise (S/N) ratios help identify critical parameters, with catalyst concentration being the most influential .

Q. Which spectroscopic techniques are essential for confirming the coordination of this compound with metal ions?

Infrared (IR) spectroscopy is critical for identifying coordination sites. For lanthanide complexes, shifts in NH₂, SH, and C=O vibrational bands confirm ligand-metal binding. Elemental analysis and thermal gravimetry (TG) further validate stoichiometry (e.g., 1:1 metal-ligand ratios) and decomposition patterns .

Q. How should researchers assess the purity and structural identity of newly synthesized this compound derivatives?

Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR). Physical properties (melting point, solubility) and elemental analysis are mandatory. For novel compounds, provide full spectral data (e.g., δH/δC values) and compare with literature. Reproducibility requires detailed experimental protocols, including solvent purity and reaction timelines .

Advanced Research Questions

Q. How do pH and ligand structural modifications influence the formation constants of this compound-lanthanide complexes?

Macroscopic protonation and formation constants (log β) are pH-dependent and determined via pH-metric titration using software like BEST. In acidic media, [Ln·Pme]²⁺ predominates, while neutral pH favors hydroxo species like [Ln·Pme·OH]⁺. Ligand substituents (e.g., methyl groups) sterically hinder cyclization, altering reaction pathways and stability. Species distribution diagrams (SPEPLOT) visualize these trends .

Q. What competing reaction pathways occur when this compound acts as a persulfide donor?

The ester releases hydropersulfide (HS⁻), which can either cyclize to form cyclic ureas or react with thiols to produce polysulfides (e.g., trisulfide 192). Competing pathways depend on linker design: bulkier substituents (e.g., 186c–d) favor thiol-mediated COS release and H₂S generation. Mechanistic studies require kinetic analysis (e.g., UV-Vis monitoring) and trapping intermediates with electrophiles .

Q. What thermal decomposition mechanisms are observed in this compound-metal complexes?

TG-DTA reveals four-stage decomposition. Initial steps involve ligand loss (150–300°C), followed by sulfate formation (500–800°C). Activation energies (ΔEa) correlate with lanthanide ionic radii, with smaller ions (e.g., Lu³⁺) requiring higher energy due to stronger metal-ligand bonds. Final residues (e.g., Ln₂(SO₄)₃) are identified via X-ray diffraction .

Q. How does this compound’s electrochemical behavior compare to other thiol-based ligands?

Cyclic voltammetry in BES buffer (pH 7.5) shows distinct redox peaks for Fe(III)-thiolate complexes. Unlike cysteine or N-acetylcysteine, the methyl ester’s electron-withdrawing group lowers reduction potentials, affecting disproportionation kinetics. Anaerobic conditions and controlled scan rates (e.g., 750 mV/s) are critical for reproducibility .

Q. Methodological Considerations

  • Contradiction Analysis : Conflicting data on reaction pathways (e.g., vs. 6) may arise from pH, substituent effects, or analytical sensitivity. Replicate studies under standardized conditions (buffer, temperature) and use complementary techniques (HPLC, MS) to resolve discrepancies.
  • Data Reproducibility : Document catalyst purity, solvent drying methods, and inert atmosphere protocols. Share raw data (e.g., titration curves, spectral scans) in supplementary materials .

Properties

IUPAC Name

methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXGPNLTDAUQQF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)OC)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34297-27-3 (hydrochloride)
Record name D-Penicillamine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-83-5
Record name D-Penicillamine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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